[2-(2-Ethyl-6-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate
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Overview
Description
[2-(2-Ethyl-6-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate is a complex organic compound that features both aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Ethyl-6-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2-chloropyridine-3-carboxylate moiety, followed by the introduction of the 2-(2-Ethyl-6-methylanilino)-2-oxoethyl group through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Ethyl-6-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
Chemistry
In chemistry, [2-(2-Ethyl-6-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. Its structure suggests that it could interact with biological targets, making it a candidate for drug development. Studies might focus on its activity against specific enzymes, receptors, or other biomolecules.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity. It may also find applications in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of [2-(2-Ethyl-6-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved might include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [2-(2-Ethyl-6-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate include other substituted pyridines and anilines, such as:
- 2-Chloropyridine-3-carboxylate derivatives
- 2-Ethyl-6-methylaniline derivatives
- Other heterocyclic compounds with similar structural motifs
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural features. This unique arrangement allows for distinct reactivity and potential applications that might not be achievable with other similar compounds. Its ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound for further research and development.
Properties
IUPAC Name |
[2-(2-ethyl-6-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-3-12-7-4-6-11(2)15(12)20-14(21)10-23-17(22)13-8-5-9-19-16(13)18/h4-9H,3,10H2,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCQZEUXPOULTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)COC(=O)C2=C(N=CC=C2)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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